2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan is a complex organic compound characterized by its multiple methoxy groups and a binaphtho[1,8-bc]furan core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan typically involves multiple steps, including the formation of the binaphtho[1,8-bc]furan core and subsequent functionalization with methoxy and isopropyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and binaphtho[1,8-bc]furan core allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Hydroxy-3,3’,4,4’,5’,6’-hexamethoxy-chalcone
- rel-(7S,8S,7’R,8’R)-3,3’,4,4’,5,5’-hexamethoxy-7.O.7’,8.8’-lignan
- 3’,4’,5,6,7,8-Hexamethoxyflavone
Uniqueness
Compared to similar compounds, 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan stands out due to its unique binaphtho[1,8-bc]furan core and the presence of multiple methoxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
31591-07-8 |
---|---|
Molekularformel |
C36H42O8 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
3,5,6-trimethoxy-10-methyl-7-propan-2-yl-11-(3,5,6-trimethoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-11-yl)-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C36H42O8/c1-15(2)21-19-13-17(5)23(29-25(19)27(35(41-11)43-29)33(39-9)31(21)37-7)24-18(6)14-20-22(16(3)4)32(38-8)34(40-10)28-26(20)30(24)44-36(28)42-12/h13-16,35-36H,1-12H3 |
InChI-Schlüssel |
UWDFASQFKMYRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C(C(=C2C(C)C)OC)OC)C(OC3=C1C4=C5C6=C(C=C4C)C(=C(C(=C6C(O5)OC)OC)OC)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.